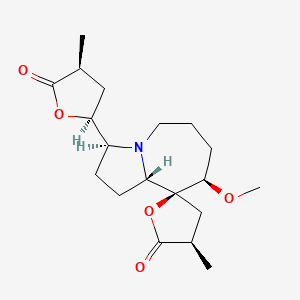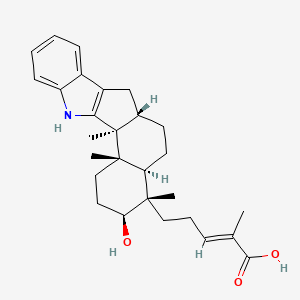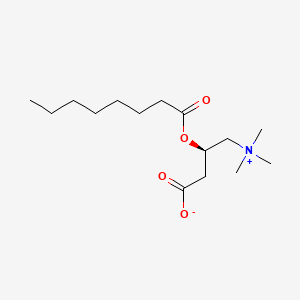
L-Octanoylcarnitine
Vue d'ensemble
Description
L-Octanoylcarnitine is the physiologically active form of octanoylcarnitine . It is detected in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency . Plasma levels of octanoyl-L-carnitine are elevated in patients with end-stage renal disease on continuous ambulatory peritoneal dialysis (PD) compared with both patients on automated PD and healthy individuals .
Synthesis Analysis
L-Octanoylcarnitine has been identified as a potential biomarker for breast cancer . It has been found that plasma levels of L-octanoylcarnitine were significantly lower in patients with breast cancer compared to healthy controls, suggesting a high demand for carnitine for breast tumor metabolism .
Molecular Structure Analysis
The molecular formula of L-Octanoylcarnitine is C15H29NO4 . It has an average mass of 287.395 Da and a monoisotopic mass of 287.209656 Da .
Physical And Chemical Properties Analysis
L-Octanoylcarnitine has a molecular formula of C15H29NO4 . It has an average mass of 287.395 Da and a monoisotopic mass of 287.209656 Da . The ChemSpider ID of L-Octanoylcarnitine is 388872 .
Applications De Recherche Scientifique
Cardiovascular Health
L-Octanoylcarnitine has been associated with arterial stiffness, a key indicator of cardiovascular health . A study found that an increase in plasma L-Octanoylcarnitine, along with other factors such as systolic blood pressure and baseline BMI, were independent predictors of increased arterial stiffness in middle-aged individuals .
Obesity and Metabolic Health
The same study also indicated that the duration of being overweight is an important factor for arterial stiffness, especially during middle age . This suggests that L-Octanoylcarnitine could potentially be used as a marker for metabolic health in overweight individuals.
Biomarker for Breast Cancer
L-Octanoylcarnitine has shown potential as a biomarker for the early diagnosis of breast cancer . A study found that L-Octanoylcarnitine levels differed according to tumor size and hormone receptor expression . This indicates that L-Octanoylcarnitine could be used to monitor disease progression and response to treatment in breast cancer patients.
Fatty Acid Metabolism
As an intermediate product of fatty acid oxidation, L-Octanoylcarnitine plays a crucial role in lipid metabolism . It could potentially be used to study disorders related to fatty acid metabolism.
Orientations Futures
Higher levels of L-Octanoylcarnitine were found to be protective factors for breast cancer, whereas increased C4 levels were a risk factor for the disease . L-carnitine has been suggested to treat many oxidative stress-related conditions, such as heart failure, angina, and weight loss . Supplementation of specific carnitine compounds (e.g., C3DC, C10:1, and C10:2) can be potential therapeutic and/or prevention strategies for breast cancer following validation of these findings in human trials .
Mécanisme D'action
Target of Action
L-Octanoylcarnitine primarily targets the mitochondria in cells, where it plays a crucial role in the transport of fatty acids for subsequent β-oxidation . It is also detected in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency . In addition, L-Octanoylcarnitine has been associated with conditions such as diabetic cardiomyopathy and breast cancer .
Mode of Action
L-Octanoylcarnitine interacts with its targets by donating an acetyl group during fatty acid metabolism to help transport fatty acids, such as acetyl CoA, into the mitochondrial matrix where fatty acid metabolism occurs . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .
Biochemical Pathways
L-Octanoylcarnitine is involved in the fatty acid oxidation pathway. It is an intermediate product of fatty acid oxidation and is reported to be closely associated with the occurrence of diabetic cardiomyopathy . The supplementation of L-Octanoylcarnitine led to increased lipid deposition in cardiomyocytes along with obstacles in adenosine 5′-monophosphate (AMP)-activated protein kinase (AMPK) signaling pathways, affecting fatty acid oxidation .
Pharmacokinetics
The homeostasis of L-Octanoylcarnitine is multifaceted, with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . After oral doses, the absolute bioavailability is relatively low, indicating that pharmacological or supplemental doses of L-Octanoylcarnitine are absorbed less efficiently than the relatively smaller amounts present within a normal diet .
Result of Action
The action of L-Octanoylcarnitine leads to various molecular and cellular effects. For instance, in the context of diabetic cardiomyopathy, the action of L-Octanoylcarnitine caused myocardial lipotoxicity, ultimately leading to cardiomyocyte hypertrophy, fibrotic remodeling, and increased apoptosis . In the context of breast cancer, L-Octanoylcarnitine showed potential as a biomarker .
Action Environment
The action, efficacy, and stability of L-Octanoylcarnitine can be influenced by various environmental factors. For example, the duration of being overweight is an important aggravating factor for arterial stiffness, especially during middle age. An age-related increase in plasma L-Octanoylcarnitine is an independent predictor of increased arterial stiffness in middle-aged individuals .
Propriétés
IUPAC Name |
(3R)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTATJFJDMJMIY-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948094 | |
| Record name | L-Octanoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Octanoylcarnitine | |
CAS RN |
25243-95-2 | |
| Record name | (-)-Octanoylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25243-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoylcarnitine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025243952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Octanoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCTANOYLCARNITINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO15H97RNR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




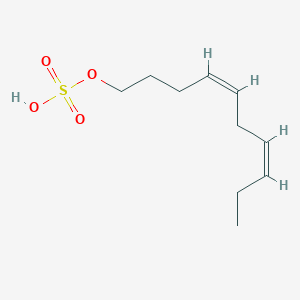
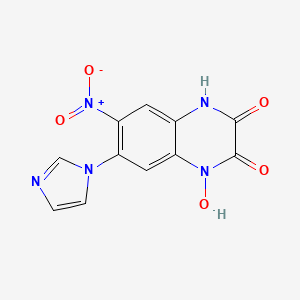
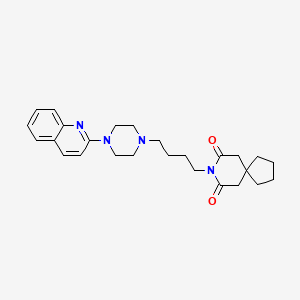
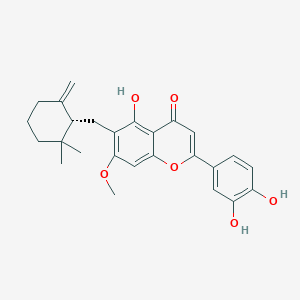
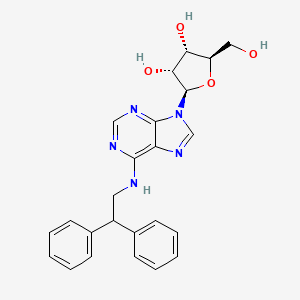
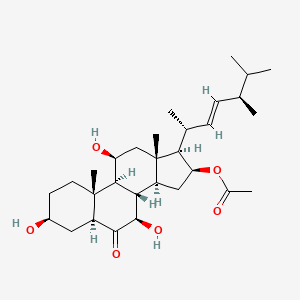
![(1E,5R,8S,19R,21R,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one](/img/structure/B1248029.png)



